molecular formula C25H14BrCl B13910278 2-Bromo-7-chloro-9,9'-spirobi[fluorene]

2-Bromo-7-chloro-9,9'-spirobi[fluorene]

Cat. No.: B13910278
M. Wt: 429.7 g/mol
InChI Key: UIIPLHVGXYUGLI-UHFFFAOYSA-N
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Description

2-Bromo-7-chloro-9,9’-spirobi[fluorene] is a derivative of spirobi[fluorene], a compound known for its unique structural properties. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 7 positions, respectively, on the spirobi[fluorene] backbone. It is widely used in various scientific research applications due to its high photoluminescence efficiency and good chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-chloro-9,9’-spirobi[fluorene] typically involves the bromination and chlorination of spirobi[fluorene]. One common method involves the reaction of 2-bromo-9-hydroxy-9-(2-biphenyl)fluorene with hydrochloric acid in acetic acid under reflux conditions. This reaction yields 2-bromo-spirofluorene, which can then be further chlorinated to obtain the desired compound .

Industrial Production Methods

Industrial production of 2-Bromo-7-chloro-9,9’-spirobi[fluorene] follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in bulk quantities and purified through recrystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-chloro-9,9’-spirobi[fluorene] undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Scientific Research Applications

2-Bromo-7-chloro-9,9’-spirobi[fluorene] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-7-chloro-9,9’-spirobi[fluorene] is primarily related to its ability to interact with various molecular targets and pathways. The compound’s unique structural properties allow it to bind to specific receptors or enzymes, modulating their activity. In the context of optoelectronic applications, the spirobifluorene linkage helps in decreasing the crystallization tendency and increasing color stability by preventing the formation of aggregates or excimers .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-9,9’-spirobi[fluorene]
  • 2,2’,7,7’-Tetrabromo-9,9’-spirobi[fluorene]
  • 2-Bromo-2’-chloro-9,9’-spirobi[fluorene]

Uniqueness

2-Bromo-7-chloro-9,9’-spirobi[fluorene] is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical and physical properties. This dual halogenation enhances its reactivity and allows for the synthesis of a wide range of derivatives. Additionally, its high photoluminescence efficiency and stability make it particularly valuable in optoelectronic applications .

Properties

Molecular Formula

C25H14BrCl

Molecular Weight

429.7 g/mol

IUPAC Name

2'-bromo-7'-chloro-9,9'-spirobi[fluorene]

InChI

InChI=1S/C25H14BrCl/c26-15-9-11-19-20-12-10-16(27)14-24(20)25(23(19)13-15)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H

InChI Key

UIIPLHVGXYUGLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=CC(=C5)Cl)C6=C4C=C(C=C6)Br

Origin of Product

United States

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